molecular formula C9H8N4OS B8274209 5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one

5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one

Cat. No. B8274209
M. Wt: 220.25 g/mol
InChI Key: ZEGHFKQXAUPDFI-UHFFFAOYSA-N
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Patent
US08637536B2

Procedure details

To a solution of ethyl (2Z)-3-hydroxy-2-(5-pyrimidinylmethyl)-2-propenoate (3 g, 7.20 mmol) in isopropanol (30 ml) was added thiourea (1.1 g, 14.45 mmol) and potassium tert-butoxide (1 g, 8.91 mmol). The mixture was heated at 80° C. for 4 h. The solvent was evaporated and residue was dissolved in water, extracted with ether twice to remove impurity. The aqueous phase was acidified to PH 4 with AcOH, and white participate formed. The mixture was filtered to afford the title compound as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O/[CH:2]=[C:3](/[CH2:9][C:10]1[CH:11]=[N:12][CH:13]=[N:14][CH:15]=1)\[C:4]([O:6]CC)=O.[NH2:16][C:17]([NH2:19])=[S:18].CC(C)([O-])C.[K+]>C(O)(C)C>[N:14]1[CH:15]=[C:10]([CH2:9][C:3]2[C:4](=[O:6])[NH:16][C:17](=[S:18])[NH:19][CH:2]=2)[CH:11]=[N:12][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
O\C=C(/C(=O)OCC)\CC=1C=NC=NC1
Name
Quantity
1.1 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
1 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether twice
CUSTOM
Type
CUSTOM
Details
to remove impurity
CUSTOM
Type
CUSTOM
Details
white participate formed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC(=C1)CC=1C(NC(NC1)=S)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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